molecular formula C28H27N7O B2638503 N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946348-92-1

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2638503
CAS RN: 946348-92-1
M. Wt: 477.572
InChI Key: UGOQLZWUSHLOLP-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular formula C25H30N6O . It is a derivative of N-arylpiperazine . N-arylpiperazine derivatives have been reported to have a good affinity for D2/D3 dopamine receptors .


Synthesis Analysis

The synthesis of N-arylpiperazine derivatives, including “N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine”, has been reported in the literature . The compounds were synthesized using classical methodologies and were obtained in good yields .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted at the 1-position with a phenyl group and at the 6-position with a 4-phenylpiperazin-1-yl group .

Scientific Research Applications

Future Directions

The future directions for research on “N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could involve further exploration of their potential therapeutic applications. Given their affinity for D2/D3 dopamine receptors, these compounds could be investigated for their potential use in the treatment of neurological disorders such as schizophrenia, depression, and drug addiction .

properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N7O/c1-36-24-14-12-21(13-15-24)30-26-25-20-29-35(23-10-6-3-7-11-23)27(25)32-28(31-26)34-18-16-33(17-19-34)22-8-4-2-5-9-22/h2-15,20H,16-19H2,1H3,(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOQLZWUSHLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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